This compound is derived from the broader category of pyrrolo[2,3-b]pyridines, which have been studied for their pharmacological properties. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets. It is classified as a heterocyclic aromatic compound due to its ring structure containing nitrogen atoms.
The synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes:
The yield of such reactions can vary, typically ranging from 45% to 80%, depending on the specific reaction conditions and reagents used .
The molecular formula for 3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is . The structural features include:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to understand its interactions with biological targets.
3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives that may exhibit improved pharmacological properties .
The mechanism of action for 3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an inhibitor of specific kinases, such as fibroblast growth factor receptors (FGFRs).
This mechanism underscores its potential therapeutic applications in treating cancers associated with aberrant FGFR signaling pathways .
The physical properties of 3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine include:
Chemical properties include:
These properties are relevant for both laboratory handling and potential pharmaceutical formulations .
3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
Heterocyclic compounds constitute >85% of clinically approved small-molecule drugs due to their structural diversity and ability to modulate biological targets through multipoint interactions. Nitrogen-containing heterocycles, in particular, demonstrate exceptional bioavailability and binding affinity to enzymatic pockets, serving as privileged scaffolds in pharmacophore design. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system exemplifies this principle, featuring a bicyclic structure that mimics purine nucleobases. This molecular mimicry enables competitive inhibition of ATP-binding sites in kinases—a property exploited in numerous therapeutic programs targeting signaling pathways. The scaffold’s synthetic versatility allows strategic decoration at positions C-3, C-5, and N-1, facilitating rational optimization of pharmacokinetic and potency profiles across drug discovery campaigns [6] [9].
The 1H-pyrrolo[2,3-b]pyridine core demonstrates distinct advantages over related heterocycles:
Table 1: Therapeutic Applications of 1H-Pyrrolo[2,3-b]Pyridine Derivatives
Biological Target | Therapeutic Area | Reported Activity | Key Structural Features | Reference |
---|---|---|---|---|
TNIK Kinase | Oncology/Inflammation | IC₅₀ < 1 nM | 3-Methyl-5-trifluoromethyl substitution | [2] |
Human Neutrophil Elastase | Pulmonary disease | IC₅₀ = 14–15 nM | C-3 carbonyl linkers | [6] |
JAK3 Kinase | Immunomodulation | IC₅₀ = 14 nM (Compound 14c) | C-5 carboxamide, C-4 cyclohexylamino | [9] |
Recent studies validate the scaffold’s utility: TNIK inhibitors featuring 3-methyl-5-(trifluoromethyl) substitutions (e.g., CID 118000504) achieve sub-nanomolar IC50 values through optimal hydrophobic filling of the allosteric pocket [1] [2]. Similarly, JAK3 inhibitors bearing C-5 carboxamides (e.g., Compound 14c) exploit hinge-region hydrogen bonding while maintaining >10-fold selectivity over JAK2—demonstrating how strategic functionalization tunes target specificity [9].
The trifluoromethyl (-CF3) group profoundly influences drug behavior through three mechanisms:
Table 2: Synthetic Approaches to Trifluoromethylated Pyrrolo[2,3-b]Pyridines
Precursor | Method | Key Intermediate | Application | |
---|---|---|---|---|
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190320-31-0) | Ester hydrolysis/decarboxylation | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | TNIK inhibitor synthesis | [3] [7] |
3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1289197-40-5) | Palladium-catalyzed cross-coupling | C-3 functionalized derivatives | JAK inhibitor intermediates | [10] |
5-(Trifluoromethyl)pyridin-2-amine | Gould-Jacobs cyclization | Unsubstituted trifluoromethyl core | HNE inhibitor scaffolds | [6] |
The strategic placement of -CF3 at C-5 exploits steric complementarity in hydrophobic enzyme subpockets. For example, methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (SMILES: COC(=O)c1c[nH]c2ncc(cc12)C(F)(F)F) serves as a versatile precursor for TNIK inhibitors, where the ester moiety enables late-stage diversification to amides or ketones [3] [7]. Direct trifluoromethylation via electrophilic "CF3+" reagents (e.g., Umemoto’s reagent) on halogenated precursors remains indispensable for introducing the group post-cyclization, as demonstrated in the synthesis of 3-chloro-5-(trifluoromethyl) analogs used in JAK programs [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4